molecular formula C24H25N5O3 B6422707 N-(4-{[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 1015580-79-6

N-(4-{[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B6422707
CAS No.: 1015580-79-6
M. Wt: 431.5 g/mol
InChI Key: PRJQOJYAPGDBFW-UHFFFAOYSA-N
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Description

N-(4-{[2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent at position 2, methyl groups at positions 3 and 5 of the pyrazolopyrimidine core, and an acetamide-linked para-aminophenyl group at position 5.

Properties

IUPAC Name

N-[4-[[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-14-12-22(27-19-9-7-18(8-10-19)26-16(3)30)29-24(25-14)15(2)23(28-29)17-6-11-20(31-4)21(13-17)32-5/h6-13,27H,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJQOJYAPGDBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo-pyrimidine core substituted with a dimethoxyphenyl group. Its molecular formula is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, with a molecular weight of 354.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives have been reported to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

Activity Type Assay Method Cell Lines Tested Results
Antioxidant ActivityDPPH Radical ScavengingNot specifiedHigher activity than ascorbic acid
CytotoxicityMTT AssayU-87 (glioblastoma), MDA-MB-231More cytotoxic against U-87 than MDA-MB-231
Kinase InhibitionIn vitro kinase assayVarious cancer cell linesSignificant inhibition observed

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of similar pyrazolo-pyrimidine derivatives against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that these compounds significantly inhibited cell growth, particularly in U-87 cells, suggesting a promising avenue for further research into their therapeutic potential .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This highlights its potential role as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore. Below is a comparative analysis of the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Bioactivity References
Target Compound C₂₅H₂₇N₅O₃ 2-(3,4-dimethoxyphenyl), 3,5-dimethyl, 7-(4-acetamidophenyl) 445.52 Inferred: Potential CNS or kinase targeting (structural analogy)
F-DPA C₂₁H₂₃FN₄O 2-(4-fluorophenyl), 5,7-dimethyl, 3-(diethylacetamide) 382.44 TSPO ligand for neuroimaging
N-{4-[(5-Methyl-3-phenylpyrazolopyrimidin-7-yl)amino]phenyl}acetamide C₂₁H₁₉N₅O 3-phenyl, 5-methyl, 7-(4-acetamidophenyl) 357.42 Inferred: Antimicrobial or kinase inhibition
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolopyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₄H₂₂ClN₅OS 3-(4-chlorophenyl), 2,5-dimethyl, 7-sulfanyl-acetamide 475.99 Inferred: Herbicidal or antifungal activity
MK13 (Pyrazolopyrimidinone) C₁₅H₁₅N₃O₃ 5-(3,5-dimethoxyphenyl), 2-isopropyl, 7-one 285.30 Kinase inhibition (structural analogy)

Key Comparative Insights

Substituent Effects on Bioactivity

  • Target Compound vs. F-DPA : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to F-DPA’s 4-fluorophenyl group. This may enhance binding to targets requiring π-π stacking or polar interactions, such as kinases or transporters .
  • Sulfanyl vs. Acetamide Linkage : The sulfanyl group in ’s compound introduces a thioether bond, which may improve metabolic stability but reduce solubility compared to the acetamide group in the target compound.

In contrast, MK13 (285.30 g/mol) and F-DPA (382.44 g/mol) are more drug-like, highlighting a trade-off between structural complexity and pharmacokinetics.

Biological Activity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in , nitro in MK49 ) often exhibit stronger herbicidal or antifungal activity due to increased electrophilicity. In contrast, the target compound’s 3,4-dimethoxyphenyl group may favor CNS or anti-inflammatory applications, as seen in TSPO ligands like DPA-714 .

Synthetic Accessibility

  • The target compound’s 3,4-dimethoxyphenyl and dual methyl groups require multi-step synthesis, similar to the tributylstannyl intermediate used for F-DPA . In contrast, triazolopyrimidines in are synthesized via simpler routes, emphasizing a balance between complexity and feasibility.

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